1-(3-Aminopropyl)piperidine-3-carboxamide

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

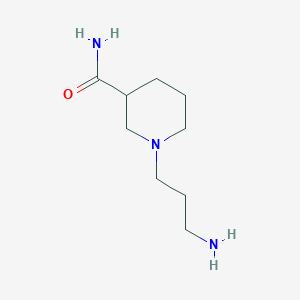

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes its molecular architecture according to established nomenclature conventions. The compound's structural framework consists of a piperidine ring system, which serves as the parent heterocycle, with specific substitution patterns that define its chemical identity. The nomenclature indicates that the nitrogen atom at position 1 of the piperidine ring is substituted with a 3-aminopropyl group, while position 3 of the piperidine ring bears a carboxamide functional group.

The structural representation can be expressed through multiple chemical notation systems that provide comprehensive molecular information. The Simplified Molecular Input Line Entry System representation is recorded as C1CC(CN(C1)CCCN)C(=O)N, which encodes the complete molecular connectivity pattern. This notation systematically describes the ring structure starting from the piperidine core and extending through the aminopropyl substituent and carboxamide group. Additionally, the International Chemical Identifier string InChI=1S/C9H19N3O/c10-4-2-6-12-5-1-3-8(7-12)9(11)13/h8H,1-7,10H2,(H2,11,13) provides a standardized method for representing the molecule's complete structure including stereochemical information and connectivity patterns.

The compound's two-dimensional structural representation reveals a piperidine ring in chair conformation with the carboxamide group positioned axially or equatorially depending on the specific conformational state. The 3-aminopropyl substituent extends from the piperidine nitrogen, creating a flexible alkyl chain terminated by a primary amino group. This structural arrangement contributes to the molecule's overall three-dimensional shape and influences its chemical and physical properties through intramolecular interactions and conformational preferences.

The International Chemical Identifier Key UBWWRWUDJJAJCY-UHFFFAOYSA-N serves as a unique molecular identifier that enables unambiguous database searching and cross-referencing across chemical information systems. This standardized identifier ensures accurate identification of the compound across different chemical databases and literature sources, preventing confusion with structurally similar molecules that might share common naming patterns.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 915919-60-7, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems. This registry number enables precise identification and tracking of the compound across various scientific and commercial applications, ensuring consistency in chemical documentation and regulatory compliance. The Chemical Abstracts Service system provides authoritative chemical identification that is recognized globally by regulatory agencies, research institutions, and commercial chemical suppliers.

The ChemSpider identification number 16809929 provides another database cross-reference that facilitates chemical information retrieval and molecular property prediction. This identifier connects the compound to predictive modeling tools and property estimation algorithms that support chemical research and development efforts. The ChemSpider platform offers integration with multiple chemical databases and provides access to experimental and predicted molecular properties that inform chemical research decisions.

European chemical registration systems utilize the European Community number format for regulatory identification purposes, ensuring compliance with chemical safety and environmental regulations. These regulatory identifiers support chemical safety assessments and enable tracking of the compound through commercial supply chains and environmental monitoring systems.

Molecular Formula and Weight Analysis

The molecular formula C9H19N3O precisely defines the atomic composition of this compound, indicating the presence of nine carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. This empirical formula provides the fundamental basis for calculating molecular properties and understanding the compound's chemical behavior through stoichiometric relationships and mass balance considerations.

The molecular weight calculations reveal slight variations depending on the precision of atomic mass values used in different database systems. The most commonly reported molecular weight is 185.27 grams per mole, which represents the standard atomic weight calculation using current International Union of Pure and Applied Chemistry atomic mass values. Alternative calculations yield values of 185.271 grams per mole and 185.2667 grams per mole, reflecting different levels of precision in atomic mass data and calculation methodologies. These minor variations are typical in chemical databases and do not represent actual differences in the compound's molecular mass.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H19N3O | |

| Molecular Weight | 185.27 g/mol | |

| Exact Mass | 185.153 g/mol | |

| Monoisotopic Mass | 185.152812 g/mol |

The exact mass of 185.153 grams per mole represents the precise molecular weight calculated using the exact masses of the most abundant isotopes of each element. This value is particularly important for mass spectrometry applications where high precision mass measurements are required for molecular identification and structural confirmation. The monoisotopic mass of 185.152812 grams per mole provides even greater precision for specialized analytical applications.

Hydrogen bond donor and acceptor counts provide important information about the molecule's capacity for intermolecular interactions and solubility characteristics. The compound contains two hydrogen bond donor sites, corresponding to the primary amino groups present in both the aminopropyl side chain and the carboxamide functionality. Three hydrogen bond acceptor sites are identified, including the nitrogen atoms and the carbonyl oxygen of the carboxamide group, which influence the compound's interaction with polar solvents and biological systems.

The rotatable bond count of four indicates the degree of conformational flexibility within the molecule, primarily associated with the aminopropyl side chain that can adopt multiple spatial orientations. This conformational flexibility affects the compound's three-dimensional shape and influences its binding interactions with target molecules and its physical properties such as viscosity and crystallization behavior.

Isomeric Variations and Stereochemical Considerations

The structural analysis of this compound reveals the presence of one defined stereocenter within the piperidine ring system, specifically at carbon-3 where the carboxamide group is attached. This stereocenter gives rise to two possible enantiomeric forms of the compound, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules. The stereochemical configuration at this position significantly influences the compound's three-dimensional molecular shape and potentially affects its biological activity and physical properties.

ChemSpider database analysis indicates "0 of 1 defined stereocentres," suggesting that the commercially available samples or database entries may represent racemic mixtures or that specific stereochemical information has not been definitively characterized. This ambiguity in stereochemical assignment is common for research chemicals where complete stereochemical characterization may not have been performed or reported in the literature. The determination of absolute stereochemical configuration would require specialized analytical techniques such as circular dichroism spectroscopy, X-ray crystallography of suitable derivatives, or comparison with known stereochemical standards.

The piperidine ring system can adopt various conformational states, primarily chair conformations that minimize ring strain and maximize stability. The position of the carboxamide substituent can be either axial or equatorial relative to the ring plane, with the equatorial position generally preferred due to reduced steric interactions. These conformational preferences influence the overall molecular shape and affect the compound's ability to interact with biological targets or participate in specific chemical reactions.

Constitutional isomers of this compound class include positional isomers where the carboxamide group is located at different positions on the piperidine ring. For example, 1-(3-aminopropyl)piperidine-4-carboxamide represents a structural isomer with the carboxamide group at position 4 instead of position 3. These positional isomers may exhibit different physical properties, chemical reactivities, and biological activities despite sharing the same molecular formula.

The aminopropyl side chain introduces additional conformational complexity through rotation around carbon-carbon and carbon-nitrogen bonds. This flexibility allows the terminal amino group to adopt various spatial orientations relative to the piperidine ring, potentially enabling intramolecular hydrogen bonding interactions that stabilize specific conformations. Such intramolecular interactions can significantly influence the compound's solution-phase behavior and crystal packing arrangements in the solid state.

Potential geometric isomerism considerations are minimal in this compound due to the saturated nature of all carbon-carbon bonds and the absence of carbon-carbon double bonds or other unsaturated systems that could give rise to cis-trans isomerism. However, the amide functionality in the carboxamide group exhibits restricted rotation around the carbon-nitrogen bond due to partial double bond character, which can lead to conformational preferences and influence molecular recognition processes.

Eigenschaften

IUPAC Name |

1-(3-aminopropyl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c10-4-2-6-12-5-1-3-8(7-12)9(11)13/h8H,1-7,10H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWWRWUDJJAJCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCCN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588551 | |

| Record name | 1-(3-Aminopropyl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-60-7 | |

| Record name | 3-Piperidinecarboxamide, 1-(3-aminopropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915919-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Aminopropyl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- 3-Aminopiperidine derivatives : The piperidine ring bearing an amino group at the 3-position is a crucial intermediate.

- 3-Aminopropylamine or related aminopropyl reagents : Used to introduce the 3-aminopropyl substituent on the piperidine nitrogen.

- Carboxylation reagents : For installing the carboxamide group at the 3-position.

Typical Preparation Method

A representative synthetic route involves:

Synthesis of 3-aminopiperidine or its protected derivatives : According to patent CN103373953A, 3-aminopiperidine can be prepared via selective substitution and protection steps, often starting from pentane derivatives or piperidine precursors. Protection groups such as tert-butoxycarbonyl (Boc) are used to protect the amino group during subsequent reactions. For example, (R)-1-N-hydroxyl-3-(t-butoxycarbonyl amino) piperidines are synthesized by reacting oxammonium salts with protected amino precursors in tetrahydrofuran-water mixtures at 20–60 °C for 14 hours, yielding high purity intermediates (yield ~73.5%).

Introduction of the 3-aminopropyl substituent : The nitrogen atom of the piperidine ring is alkylated with 3-aminopropyl derivatives. This can be achieved by nucleophilic substitution reactions where the piperidine nitrogen attacks an appropriate 3-aminopropyl electrophile or via reductive amination methods.

Carboxamide group installation at the 3-position : The carboxamide group can be introduced by converting the 3-position substituent into an amide via reaction with suitable carboxylation agents or by amidation of a corresponding acid or ester intermediate.

Deprotection and purification : After the key functional groups are installed, protecting groups are removed under acidic or basic conditions, and the product is purified by crystallization or chromatography.

Example from Related Compound Synthesis

For a closely related compound, tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate, the synthesis involves:

- Reaction of piperidine with tert-butyl chloroformate in the presence of triethylamine to form tert-butyl piperidine-1-carboxylate.

- Subsequent reaction with 3-aminopropylamine to yield the target compound.

This method highlights the use of carbamate protection and nucleophilic substitution to introduce the aminopropyl side chain.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Protection of amino group | Boc anhydride or similar | 0–25 °C | 1–3 h | >70% | Protects amine during subsequent steps |

| 2 | Alkylation of piperidine N | 3-aminopropyl halide or amine | 20–60 °C | 4–12 h | 60–80% | Nucleophilic substitution or reductive amination |

| 3 | Carboxamide formation | Amidation reagents (e.g., acid chlorides, coupling agents) | 0–50 °C | 2–8 h | 65–85% | Amidation at 3-position |

| 4 | Deprotection | Acidic (HCl, TFA) or basic conditions | 0–50 °C | 1–6 h | Quantitative | Removal of Boc or other protecting groups |

Advantages and Challenges

-

- Use of commercially available starting materials such as piperidine and 3-aminopropylamine.

- High yields and optical purity achievable with proper protection strategies.

- Mild reaction conditions (room temperature to moderate heating) reduce by-products.

-

- Control of regioselectivity for substitution at the 3-position.

- Managing multiple amine groups requires careful protection/deprotection to avoid side reactions.

- Purification can be complex due to similar polarity of intermediates.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The preparation methods described in patent CN103319399A and CN103373953A emphasize scalable, high-yield processes suitable for industrial production of piperidine intermediates with high optical purity.

- The use of protecting groups such as Boc and mild reaction conditions ensures minimal by-products and high selectivity.

- These methods are foundational for synthesizing derivatives used in pharmaceutical research, including kinase inhibitors and antiviral agents.

Analyse Chemischer Reaktionen

1-(3-Aminopropyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Biological Activity and Therapeutic Potential

1-(3-Aminopropyl)piperidine-3-carboxamide has been studied for its potential as a therapeutic agent in various conditions. Notably, derivatives of this compound have demonstrated significant inhibitory activity against enzymes such as cathepsin K, which is implicated in bone resorption and osteoporosis treatment. Research has shown that certain derivatives exhibit IC50 values around 13.52 µM, indicating promising efficacy as therapeutic agents for osteoporosis management.

Mechanism of Action

The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound interacts with specific biological targets, including enzymes and receptors involved in various physiological processes. Molecular docking studies and enzyme assays are commonly employed to assess binding affinity and inhibition efficacy.

Case Studies

Several studies have highlighted the compound's potential in treating neurodegenerative diseases and cancer. For instance, research has indicated that piperidine derivatives can modulate neurotransmitter systems, which may be beneficial in managing conditions like depression and anxiety . Furthermore, the compound's structural modifications have led to the development of novel agents with enhanced selectivity and potency against cancer cell lines .

Pharmacology

Drug Development

The synthesis of this compound involves various methodologies, including reactions with alkyl halocarbonates in the presence of bases like sodium hydroxide. The ability to modify its structure allows for the creation of a library of derivatives with tailored pharmacological properties. This flexibility is crucial for drug development processes aimed at optimizing efficacy and minimizing side effects.

Clinical Applications

In clinical settings, compounds derived from this compound are being explored for their potential use in treating conditions such as HIV/AIDS. Some derivatives have shown strong antiviral activity against HIV-1, presenting a promising avenue for developing new antiretroviral therapies .

Materials Science

Polymer Applications

Beyond pharmacological applications, this compound has been investigated for its role in materials science. Its incorporation into polymer matrices can enhance swelling and adsorption properties, making it suitable for applications in drug delivery systems and biomedical devices. The compound's chemical stability at high temperatures further supports its use in various industrial applications.

Wirkmechanismus

The mechanism of action of 1-(3-Aminopropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperidine Carboxamide Derivatives

(a) 1-(6-Chloro-3-pyridazinyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxamide

- Molecular Weight : 589.17 g/mol (vs. 185.27 g/mol for the target compound).

- Key Differences : Incorporates a 6-chloropyridazinyl group and a methylpyrrole substituent, enhancing aromatic interactions but reducing solubility due to higher hydrophobicity.

- Applications : Likely designed for kinase inhibition or receptor antagonism, given its heteroaromatic motifs .

(b) 1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide

- Structural Features: Contains a thienopyrimidinyl group and a phenylethyl substituent, introducing π-π stacking capabilities.

- Implications: The thienopyrimidine core may confer activity against enzymes like dihydrofolate reductase or tyrosine kinases .

Polyamine Derivatives

(a) N,N'-Bis(3-aminopropyl)-1,3-propanediamine

- Activity : Exhibits EC₅₀ = 0.8 µM in enhancing [³H]TCP binding to NMDA receptors, significantly more potent than spermine (EC₅₀ = 10 µM) .

- Comparison: The target compound’s aminopropyl group may mimic polyamine binding but lacks the extended chain required for high-affinity NMDA receptor modulation.

(b) Spermidine and Spermine

- Biological Role: Endogenous polyamines with EC₅₀ values of ~10–60 µM for NMDA receptor activation.

Piperidine-Based Heterocycles

(a) Pyrrolo[2,3-d]pyrimidine Derivatives (e.g., compounds)

- Examples: (S)-1-(6-(6-Methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide (S)-1-(6-(4-Morpholinophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide

- Key Features :

Physicochemical and Pharmacokinetic Properties

Biologische Aktivität

1-(3-Aminopropyl)piperidine-3-carboxamide, also known as EVT-454200, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

This compound is classified as a piperidine derivative. Its molecular formula is and it features a piperidine ring with an amino group and a carboxamide functional group. The compound typically appears as a white solid at room temperature .

Key Structural Features:

- Piperidine Ring: A six-membered ring containing five carbon atoms and one nitrogen atom.

- Amino Group: Contributes to the compound's basicity and potential interactions with biological targets.

- Carboxamide Group: Enhances solubility and stability in biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, commonly involving the reaction of 3-aminopiperidine with alkyl halocarbonates in the presence of a base such as sodium hydroxide. The reaction conditions typically range from 10°C to 50°C.

Antipsychotic Effects

Research indicates that this compound exhibits atypical antipsychotic activity. It has shown potential for treating conditions such as schizophrenia by modulating neurotransmitter systems, particularly dopamine and serotonin receptors.

Enzyme Inhibition

A significant area of study involves the compound's inhibitory effects on enzymes like cathepsin K, which is implicated in bone resorption. Derivatives have demonstrated IC50 values around 13.52 µM, indicating their potential as therapeutic agents for osteoporosis .

Table 1: Inhibitory Activity Against Cathepsin K

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| F-12 | 13.52 | Cathepsin K inhibition |

| H-9 | 20.46 | Anti-bone resorption activity |

Antiproliferative Activity

A study identified that derivatives of piperidine-3-carboxamide can induce senescence-like changes in melanoma cells without significant cytotoxicity to normal cells. This suggests a potential application in cancer therapy, particularly for melanoma treatment .

Structure-Activity Relationships (SAR)

The SAR studies have revealed insights into how modifications to the core structure affect biological activity. For instance:

- Introduction of substituents like benzylamine enhances interactions with target enzymes.

- Variations in halogen substituents (e.g., chloro vs. bromo) influence potency against cathepsin K, with specific positions on the aromatic ring being more favorable for activity .

Figure 1: Molecular Docking Analysis

Molecular Docking

This figure illustrates the binding interactions of F-12 within the active site of cathepsin K.

Case Studies

- Melanoma Treatment Study: A focused library of N-arylpiperidine-3-carboxamide derivatives was screened, leading to the identification of compounds that induce senescence in melanoma cells while sparing normal cells .

- Osteoporosis Research: In vitro studies demonstrated that certain derivatives significantly inhibited bone resorption in RAW264.7 cells, showing promise for osteoporosis treatment through cathepsin K inhibition .

Q & A

What are the established synthetic pathways for 1-(3-Aminopropyl)piperidine-3-carboxamide, and how can reaction efficiency be optimized?

Level: Basic

Methodological Answer:

Synthesis typically involves multi-step organic reactions, such as coupling a piperidine-3-carboxamide core with a 3-aminopropyl group. A common approach uses tert-butoxycarbonyl (Boc) protection for amine groups to prevent unwanted side reactions . Computational reaction path search methods (e.g., quantum chemical calculations) can identify energy barriers and optimize reaction conditions, reducing trial-and-error experimentation . For experimental optimization, fractional factorial design can systematically vary parameters (e.g., temperature, catalyst loading) to maximize yield .

Which analytical techniques are most effective for confirming the structural integrity of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to verify backbone connectivity and stereochemistry, comparing experimental shifts with predicted spectra from computational tools (e.g., ACD/Labs) .

- HPLC : Assess purity (>95% by area normalization) and detect impurities using reverse-phase columns with UV detection at 210–260 nm .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with theoretical values (e.g., m/z 128.172 for CHNO) .

How can computational modeling enhance the design of derivatives or reaction mechanisms for this compound?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition states and thermodynamic stability to predict reaction pathways .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

- Cheminformatics Tools : Use SMILES notation (e.g., CC(C(=O)O)NC(=O)C1CCN(CC1)C(=O)CCC2=CC=CC=C2) to generate virtual libraries for high-throughput screening .

How should researchers resolve contradictions in spectral or biological activity data for this compound?

Level: Advanced

Methodological Answer:

- Cross-Validation : Combine NMR, X-ray crystallography, and IR spectroscopy to confirm structural assignments .

- Dose-Response Studies : Address variability in bioactivity by testing multiple concentrations and using statistical models (e.g., ANOVA) to identify outliers .

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., inert atmosphere for air-sensitive steps) to isolate procedural errors .

What safety protocols are critical when handling this compound?

Level: Basic

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician with the SDS .

How can solubility and stability challenges be addressed during formulation studies?

Level: Advanced

Methodological Answer:

- Co-Solvent Systems : Test binary mixtures (e.g., DMSO/water) to improve aqueous solubility, guided by Hansen solubility parameters .

- Lyophilization : Stabilize hygroscopic forms by freeze-drying and storing at +4°C in desiccated environments .

- Accelerated Stability Testing : Use thermal stress (40–60°C) and HPLC monitoring to predict degradation pathways .

What strategies optimize large-scale synthesis while maintaining stereochemical purity?

Level: Advanced

Methodological Answer:

- Catalyst Screening : Evaluate chiral catalysts (e.g., BINOL-derived ligands) to enhance enantioselectivity .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

- Flow Chemistry : Minimize racemization by controlling residence time and temperature in continuous reactors .

How can cross-disciplinary approaches improve the study of this compound’s bioactivity?

Level: Advanced

Methodological Answer:

- Chemoproteomics : Use affinity-based probes to map interaction networks with cellular targets .

- Machine Learning : Train models on bioactivity datasets to predict off-target effects or optimize lead compounds .

- Metabolomics Integration : Correlate compound exposure with metabolic pathway disruptions via LC-MS/MS profiling .

What are the best practices for long-term storage and handling to ensure compound stability?

Level: Basic

Methodological Answer:

- Storage Conditions : Store at +4°C in airtight, light-resistant containers under nitrogen to prevent oxidation .

- Quality Control : Perform biannual HPLC assays to detect degradation, especially for batches stored >6 months .

- Inventory Management : Use barcode tracking systems to monitor stock age and prioritize older batches for use .

How can researchers investigate this compound’s interactions with enzymes or receptors?

Level: Advanced

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) in real-time using immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution to guide structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.